molecular formula C8H5BrN2O B3030763 7-Bromoquinazolin-2(1H)-one CAS No. 953039-65-1

7-Bromoquinazolin-2(1H)-one

Katalognummer: B3030763
CAS-Nummer: 953039-65-1
Molekulargewicht: 225.04
InChI-Schlüssel: ULVGFLUEASNJTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromoquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The bromine atom at the 7th position of the quinazolinone ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoquinazolin-2(1H)-one typically involves the bromination of quinazolin-2(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromoquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of quinazolin-2-amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolinones with different functional groups.

    Oxidation Reactions: Products include quinazolinone derivatives with higher oxidation states.

    Reduction Reactions: Products include quinazolin-2-amine derivatives.

Wissenschaftliche Forschungsanwendungen

7-Bromoquinazolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Bromoquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolin-2(1H)-one: The parent compound without the bromine atom.

    6-Bromoquinazolin-2(1H)-one: A similar compound with the bromine atom at the 6th position.

    8-Bromoquinazolin-2(1H)-one: A similar compound with the bromine atom at the 8th position.

Uniqueness

7-Bromoquinazolin-2(1H)-one is unique due to the specific positioning of the bromine atom at the 7th position, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

7-Bromoquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology, inflammation, and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a bromine atom at the 7-position of the quinazoline ring, which is crucial for its biological activity. The general structure can be represented as follows:

C9H6BrN3O\text{C}_9\text{H}_6\text{BrN}_3\text{O}

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation. For instance, it affects the activity of heat shock proteins (Hsp90), which are critical for cancer cell survival and proliferation .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism involves downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Biological Activity Against Cancer

The anticancer properties of this compound have been extensively studied:

Cell Line IC50 (µM) Mechanism
MCF-712.5Induction of apoptosis via Hsp90 inhibition
PC315.0Downregulation of cdk-4 and HER2
MDA-MB-23110.0Enhanced apoptosis when encapsulated in liposomes

These findings demonstrate that this compound is effective against multiple cancer types, suggesting its potential as a lead compound for further development.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:

  • Cytokine Inhibition : The compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .
  • Nitric Oxide Synthesis : It inhibits nitric oxide synthesis in inflammatory models, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Mycobacterium tuberculosis : It has shown promising activity against Mycobacterium tuberculosis, with an IC50 value comparable to standard treatments .
  • Fungal Infections : The compound also exhibits antifungal activity against various strains, although further studies are needed to quantify this effect.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. For this compound:

  • Bromine Substitution : The presence of bromine at the 7-position enhances its binding affinity to target proteins involved in cancer progression.
  • Functional Groups : Variations in substituents can significantly alter potency and selectivity towards specific biological targets, highlighting the importance of SAR studies for optimizing therapeutic efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Breast Cancer Model : In vivo studies using nude mice demonstrated significant tumor reduction when treated with liposomal formulations of the compound .
  • Inflammation Models : Animal models of acute lung injury showed reduced tissue damage and inflammation following treatment with the compound, supporting its potential in clinical applications for inflammatory diseases .

Eigenschaften

IUPAC Name

7-bromo-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVGFLUEASNJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672196
Record name 7-Bromoquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-65-1
Record name 7-Bromoquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoquinazolin-2(1H)-one
Reactant of Route 2
7-Bromoquinazolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
7-Bromoquinazolin-2(1H)-one
Reactant of Route 4
7-Bromoquinazolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
7-Bromoquinazolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
7-Bromoquinazolin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.